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Compound of Interest

Compound Name: 4-Iodo-N,N-diphenylaniline

Cat. No.: B1342297 Get Quote

4-Iodo-N,N-diphenylaniline, also known as 4-iodotriphenylamine, is a cornerstone

intermediate for researchers and developers at the forefront of organic electronics and

materials science. Its strategic importance lies in the convergence of two key chemical features

within a single, stable molecule: the electron-rich, hole-transporting triphenylamine (TPA) core

and a synthetically versatile carbon-iodine bond. The TPA moiety provides excellent electronic

properties and thermal stability, making it a privileged scaffold for hole-transport materials

(HTMs) in Organic Light-Emitting Diodes (OLEDs).[1] The iodine atom at the para-position

serves as a predictable and highly reactive handle for sophisticated molecular engineering,

primarily through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth perspective on the properties, synthesis, core reactivity, and

application of 4-Iodo-N,N-diphenylaniline, grounded in established chemical principles and

field-proven methodologies. It is designed to equip researchers with the causal understanding

necessary to effectively integrate this building block into complex molecular architectures.

Physicochemical and Computational Data
For effective experimental design, a clear understanding of a reagent's physical and electronic

properties is paramount. The data for 4-Iodo-N,N-diphenylaniline are summarized below.
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Property Value Source(s)

CAS Number 38257-52-2 [2]

Molecular Formula C₁₈H₁₄IN [2][3]

Molecular Weight 371.21 g/mol [2][4]

Appearance White to off-white solid/powder [4]

Purity Typically ≥98% [2]

Density ~1.5 g/cm³ [4][5]

Boiling Point 434.1 ± 28.0 °C at 760 mmHg [5]

Topological Polar Surface Area

(TPSA)
3.24 Å² [2]

LogP 5.761 [2]

Storage and Handling: Store in a cool, dark place under an inert atmosphere. The compound is

classified as an irritant; appropriate personal protective equipment (PPE) should be used.

Synthesis and Purification: A Tale of Two Couplings
The industrial synthesis of 4-Iodo-N,N-diphenylaniline is typically achieved via C-N cross-

coupling reactions. The choice between classic copper-catalyzed methods and modern

palladium-catalyzed systems often depends on cost, scale, and substrate tolerance.

Conceptual Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a robust, copper-promoted reaction ideal for forging a C-N bond

between an aryl halide and an amine.[6] In this context, it involves the reaction of

diphenylamine with an excess of 1,4-diiodobenzene. The use of a stoichiometric amount of

copper, often activated in situ, and high temperatures are characteristic of this method.[6][7]

The causality behind using an excess of the di-iodinated species is to statistically favor the

mono-amination product and reduce the formation of undesired tetra-aryl ammonium salts.
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Caption: Conceptual workflow for the synthesis of 4-Iodo-N,N-diphenylaniline via Ullmann

Condensation.

Alternative Pathway: Buchwald-Hartwig Amination
A more contemporary approach is the Buchwald-Hartwig amination, a palladium-catalyzed

cross-coupling reaction known for its superior functional group tolerance and milder reaction

conditions compared to the Ullmann reaction.[8] This method would also couple diphenylamine

and 1,4-diiodobenzene but utilizes a palladium catalyst, a phosphine ligand, and a base.[8][9]

The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands are often

required to facilitate the key reductive elimination step that forms the C-N bond.

Purification Protocol
Regardless of the synthetic route, purification is essential to achieve the high purity (≥98%)

required for electronics applications. A self-validating purification workflow is as follows:
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Work-up: After the reaction, the mixture is cooled, diluted with a solvent like dichloromethane

or ethyl acetate, and washed with water and brine to remove inorganic salts and high-polarity

impurities.

Column Chromatography: The crude product is purified by silica gel column chromatography.

A non-polar eluent system (e.g., hexane/ethyl acetate gradient) is effective. The progress is

monitored by Thin Layer Chromatography (TLC).

Recrystallization: The fractions containing the pure product are combined, the solvent is

removed in vacuo, and the resulting solid is recrystallized from a suitable solvent system

(e.g., hexane or ethanol) to yield the final product as a crystalline solid. Purity is confirmed by

NMR spectroscopy and HPLC.

Core Reactivity: The Gateway to Molecular
Complexity
The synthetic utility of 4-Iodo-N,N-diphenylaniline stems from the reactivity of its C-I bond in

palladium- and copper-catalyzed cross-coupling reactions. This allows for the precise

installation of various functional groups, extending the π-conjugated system and tuning the

molecule's optoelectronic properties.

Buchwald-Hartwig Amination: Building Larger
Triarylamines
This reaction is a powerful tool for creating more complex, often dendritic, triarylamine

structures, which are highly desirable as hole-transport and light-emitting materials. In this

scenario, 4-Iodo-N,N-diphenylaniline acts as the aryl halide electrophile, reacting with another

primary or secondary amine.

The mechanism proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[10] The key

steps are:

Oxidative Addition: The C-I bond of 4-Iodo-N,N-diphenylaniline adds to a Pd(0) complex.

Amine Coordination & Deprotonation: The incoming amine coordinates to the palladium

center, followed by deprotonation by the base to form a palladium-amido complex.
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Reductive Elimination: The aryl group and the amino group couple, releasing the final

product and regenerating the Pd(0) catalyst.
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Ar-Pd(II)(I)L₂
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Caption: The catalytic cycle of the Buchwald-Hartwig Amination using an aryl iodide (Ar-I).

Sonogashira Coupling: Introducing Alkynyl
Functionality
The Sonogashira coupling is a highly reliable method for forming carbon-carbon bonds

between sp²-hybridized carbons (of the aryl iodide) and sp-hybridized carbons (of a terminal

alkyne).[11] This reaction is instrumental in creating rigid, linear, and highly conjugated

molecular wires, which are key components in organic electronics and photosensitizers.

The reaction typically employs a dual-catalyst system: a palladium complex (e.g.,

Pd(PPh₃)₂Cl₂) to facilitate the main catalytic cycle and a copper(I) salt (e.g., CuI) as a co-

catalyst to activate the alkyne.[11]
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Application Spotlight: A Versatile Precursor for
Optoelectronic Materials
The unique structure of 4-Iodo-N,N-diphenylaniline makes it an invaluable precursor for a

range of high-performance organic materials.

Hole-Transport Layers (HTLs) in OLEDs: The triphenylamine core is an excellent hole

transporter due to the stability of the radical cation formed upon oxidation (hole injection).[1]

The nitrogen atom's lone pair effectively delocalizes the positive charge. By using the iodo-

functionality to couple this core with other chromophores or polymerizable groups,

researchers can fine-tune the HOMO energy level, morphology, and charge mobility of the

resulting material to optimize device performance.[1]

Organic Photosensitizers: In applications like photodynamic therapy or dye-sensitized solar

cells, the TPA group can act as an electron donor. The C-I bond allows for the attachment of

this donor unit to a π-bridge and an acceptor unit, following a Donor-π-Acceptor (D-π-A)

design principle. A published example demonstrates the use of 4-Iodo-N,N-diphenylaniline
in a Sonogashira coupling to synthesize a fullerene-BODIPY-triphenylamine triad for use as

a heavy atom-free organic triplet photosensitizer.[11]

4-Iodo-N,N-diphenylaniline
(TPA-I)

Sonogashira Coupling
[Pd(0)/Cu(I)]

Alkynyl-Functionalized TPA
(TPA-C≡C-R)

Terminal Alkyne
(e.g., TMSA)

Advanced Material
(e.g., Photosensitizer, OLED Material)

 Further
Synthetic

Steps 
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Caption: Synthetic utility of 4-Iodo-N,N-diphenylaniline in creating advanced functional

materials.

Detailed Experimental Protocols
The following protocols are representative of the key transformations involving 4-Iodo-N,N-
diphenylaniline. They are designed as self-validating systems, with clear steps and rationale.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1342297?utm_src=pdf-body
https://www.arborpharmchem.com/product/cas-38257-52-2-4-iodo-nn-diphenylaniline/
https://www.arborpharmchem.com/product/cas-38257-52-2-4-iodo-nn-diphenylaniline/
https://www.benchchem.com/product/b1342297?utm_src=pdf-body
https://www.mdpi.com/1420-3049/26/5/1243
https://www.benchchem.com/product/b1342297?utm_src=pdf-body-img
https://www.benchchem.com/product/b1342297?utm_src=pdf-body
https://www.benchchem.com/product/b1342297?utm_src=pdf-body
https://www.benchchem.com/product/b1342297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1342297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Sonogashira Coupling of 4-Iodo-N,N-
diphenylaniline
(Adapted from Yang et al., 2018)[11]

This protocol describes the synthesis of N,N-diphenyl-4-((trimethylsilyl)ethynyl)aniline, a key

intermediate.

Objective: To demonstrate the C-C bond formation at the 4-position of the TPA core.

Causality: The Pd(PPh₃)₂Cl₂/CuI system is a classic and effective catalyst combination for

Sonogashira couplings. THF/Et₃N serves as both the solvent and the base; the triethylamine

neutralizes the HI formed during the reaction and helps maintain the catalyst's activity. The

reaction is run under an inert nitrogen atmosphere to prevent oxidative degradation of the

palladium(0) active species.

Materials:

4-Iodo-N,N-diphenylaniline (1.0 eq.)

Copper(I) Iodide (CuI, 0.5 eq.)

Triphenylphosphine (PPh₃, 0.5 eq.)

trans-Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.2 eq.)

Trimethylsilylacetylene (TMSA, 5.0 eq.)

Anhydrous Tetrahydrofuran (THF) and Triethylamine (Et₃N) in a 1:3 v/v ratio

Nitrogen gas supply

Procedure:

Inerting the Flask: In an oven-dried 50 mL flask equipped with a magnetic stir bar and a gas

inlet, add 4-Iodo-N,N-diphenylaniline (500.0 mg, 1.35 mmol), CuI (128.3 mg, 0.67 mmol),

and PPh₃ (176.6 mg, 0.67 mmol).
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Solvent Addition: Add 20 mL of the anhydrous THF/Et₃N (1:3) solvent mixture.

Degassing: Stir the mixture at room temperature under a gentle stream of nitrogen for 30

minutes to ensure all reagents are dissolved and the system is deoxygenated.

Catalyst and Reagent Addition: Add Pd(PPh₃)₂Cl₂ (189.0 mg, 0.27 mmol) followed by TMSA

(945 µL, 6.74 mmol).

Reaction: Heat the mixture to 40 °C and stir under a nitrogen atmosphere.

Monitoring: Monitor the reaction's progress by TLC until the starting material (4-Iodo-N,N-
diphenylaniline) is completely consumed (approx. 5 hours).

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate,

and wash sequentially with saturated aqueous NH₄Cl solution and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude residue by silica gel column chromatography to yield the

desired product.

Protocol 2: Representative Buchwald-Hartwig Amination
(Adapted from a general procedure by TCI)[12]

This protocol illustrates the coupling of an aryl halide with an amine, for which 4-Iodo-N,N-
diphenylaniline would be a suitable substrate.

Objective: To form a new C-N bond, creating a more complex triarylamine derivative.

Causality: The use of a palladium catalyst (Pd₂(dba)₃) with a bulky, electron-rich

phosphonium salt ligand (tBu₃P·HBF₄) is a modern, highly efficient system that promotes

both oxidative addition and the challenging reductive elimination step. Sodium tert-butoxide

is a strong, non-nucleophilic base required to deprotonate the amine precursor. Toluene is a

common high-boiling, non-polar solvent for this reaction.

Materials:

4-Iodo-N,N-diphenylaniline (1.0 eq.)
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Secondary Amine (e.g., Carbazole, 1.05 eq.)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

Tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄, 2 mol%)

Sodium tert-butoxide (NaOtBu, 2.2 eq.)

Anhydrous, degassed Toluene

Nitrogen gas supply

Procedure:

Flask Preparation: To a dry, three-necked flask under a nitrogen atmosphere, add the

secondary amine (1.05 eq.), 4-Iodo-N,N-diphenylaniline (1.0 eq.), and degassed toluene.

Reagent Addition: In sequence, add Pd₂(dba)₃ (1 mol%), tBu₃P·HBF₄ (2 mol%), and sodium

tert-butoxide (2.2 eq.). The base should be added last.

Reaction: Heat the reaction mixture to reflux (or ~110 °C) under nitrogen for 16-24 hours.

Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting

materials.

Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (or another

suitable solvent) and filter through a pad of Celite to remove palladium black and inorganic

salts.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by silica

gel column chromatography, followed by recrystallization from a suitable solvent like hexane,

to afford the pure product.

Conclusion
4-Iodo-N,N-diphenylaniline is more than a simple chemical intermediate; it is a strategic

enabler of innovation in materials science. Its robust triphenylamine core provides the

foundational electronic properties required for charge transport, while the synthetically
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accessible iodo group offers a precise point of attachment for building complex, high-

performance molecular systems. A thorough understanding of its properties and reactivity,

particularly in modern cross-coupling reactions, empowers researchers to rationally design and

synthesize the next generation of materials for organic electronics, photovoltaics, and beyond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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